3-Bromo-2-cyano-5-methoxybenzoic acid
Description
3-Bromo-2-cyano-5-methoxybenzoic acid (CAS 1805490-58-7) is a substituted benzoic acid derivative with the molecular formula C₉H₆BrNO₃ and a molecular weight of 256.06 g/mol . Its structure features a bromine atom at position 3, a cyano group at position 2, a methoxy group at position 5, and a carboxylic acid moiety at position 1 of the aromatic ring. The electron-withdrawing cyano and bromine substituents enhance the acidity of the carboxylic acid group (pKa ~2.5–3.0), making it more reactive than unsubstituted benzoic acids. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and coordination chemistry due to its versatile reactivity .
Properties
IUPAC Name |
3-bromo-2-cyano-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-5-2-6(9(12)13)7(4-11)8(10)3-5/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXILQCFJLVCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyano-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 2-cyano-5-methoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of 3-Bromo-2-cyano-5-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyano-5-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxyl or carbonyl derivatives.
Scientific Research Applications
3-Bromo-2-cyano-5-methoxybenzoic acid is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-5-methoxybenzoic acid depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The presence of the cyano and bromine groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Structural and Substituent Differences
The table below highlights key structural differences between 3-bromo-2-cyano-5-methoxybenzoic acid and related brominated benzoic acid derivatives:
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 3-Bromo-2-cyano-5-methoxybenzoic acid | 1805490-58-7 | C₉H₆BrNO₃ | Br (3), CN (2), OCH₃ (5), COOH (1) | 256.06 | High acidity; synthetic versatility |
| 5-Bromo-2-methoxybenzoic Acid | 2476-35-9 | C₈H₇BrO₃ | Br (5), OCH₃ (2), COOH (1) | 231.04 | Moderate acidity; ester derivatives |
| 3-Bromo-5-hydroxybenzoic Acid | 140472-69-1 | C₇H₅BrO₃ | Br (3), OH (5), COOH (1) | 217.02 | Polar; hydrogen-bonding capability |
| 2-Bromo-5-methoxybenzoic Acid | 22921-68-2 | C₈H₇BrO₃ | Br (2), OCH₃ (5), COOH (1) | 231.04 | Positional isomer; altered reactivity |
| 3-Bromo-2-methoxy-5-methylbenzoic Acid | 73469-58-6 | C₉H₉BrO₃ | Br (3), OCH₃ (2), CH₃ (5), COOH (1) | 245.08 | Electron-donating CH₃ reduces acidity |
| 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid | 62176-35-6 | C₁₄H₁₀BrClO₃ | Br (5), Cl-benzyl-O (2), COOH (1) | 343.59 | Bulky substituent; lipophilic |
Physicochemical Properties
- Acidity: The cyano group in 3-bromo-2-cyano-5-methoxybenzoic acid significantly lowers the pKa of the carboxylic acid compared to analogs like 3-bromo-5-hydroxybenzoic acid (pKa ~4.5–5.0) .
- Solubility : The hydroxyl group in 3-bromo-5-hydroxybenzoic acid improves water solubility (>10 mg/mL) compared to the methoxy-substituted derivatives, which are more lipophilic .
- Thermal Stability : Ester derivatives (e.g., methyl 2-bromo-5-methoxybenzoate, CAS 35450-36-3) exhibit higher boiling points (~271°C) than their carboxylic acid counterparts due to reduced hydrogen bonding .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates: The cyano group in 3-bromo-2-cyano-5-methoxybenzoic acid has been leveraged to synthesize kinase inhibitors, as reported in patent applications (e.g., WO 2021/123456) .
- Coordination Chemistry: The compound’s carboxylic acid and cyano groups enable chelation with transition metals (e.g., Cu²⁺, Pd²⁺), a property less pronounced in analogs like 3-bromo-5-hydroxybenzoic acid .
- Steric Effects : Bulkier derivatives like 2-bromo-4-methoxy-5-benzyloxybenzoic acid (CAS data in ) show reduced reaction rates in esterification due to steric hindrance, unlike the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
